molecular formula C13H8BrClF2OZn B14882092 3-Chloro-6-(2',5'-difluorobenZyloxy)phenylZinc bromide

3-Chloro-6-(2',5'-difluorobenZyloxy)phenylZinc bromide

Cat. No.: B14882092
M. Wt: 398.9 g/mol
InChI Key: DXSYBCXXUFBQBH-UHFFFAOYSA-M
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Description

3-Chloro-6-(2’,5’-difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2’,5’-difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-Chloro-6-(2’,5’-difluorobenzyloxy)phenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2’,5’-difluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, under mild conditions.

    Oxidative Addition: This reaction involves the addition of an electrophilic organic group to the zinc compound, facilitated by a palladium catalyst.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-Chloro-6-(2’,5’-difluorobenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2’,5’-difluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

    Transmetalation: The organozinc compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(2’-fluorobenzyloxy)phenylzinc bromide
  • 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide

Uniqueness

3-Chloro-6-(2’,5’-difluorobenzyloxy)phenylzinc bromide is unique due to the presence of both chloro and difluorobenzyloxy groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, offering advantages over similar compounds with fewer or different substituents.

Properties

Molecular Formula

C13H8BrClF2OZn

Molecular Weight

398.9 g/mol

IUPAC Name

bromozinc(1+);2-[(4-chlorobenzene-6-id-1-yl)oxymethyl]-1,4-difluorobenzene

InChI

InChI=1S/C13H8ClF2O.BrH.Zn/c14-10-1-4-12(5-2-10)17-8-9-7-11(15)3-6-13(9)16;;/h1-4,6-7H,8H2;1H;/q-1;;+2/p-1

InChI Key

DXSYBCXXUFBQBH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]C=C1Cl)OCC2=C(C=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

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